Whitepaper: Biological Synthesis and Metabolic Profiling of (2E,9Z)-Octadeca-2,9-dienoic Acid
Whitepaper: Biological Synthesis and Metabolic Profiling of (2E,9Z)-Octadeca-2,9-dienoic Acid
Executive Summary
(2E,9Z)-Octadeca-2,9-dienoic acid (CAS: 182369-03-5) is a specialized polyunsaturated fatty acid (PUFA) that plays a highly specific, transient role in lipid metabolism. In biological systems, it exists almost exclusively as a Coenzyme A thioester—(2E,9Z)-octadecadienoyl-CoA . It is the first committed intermediate in the mitochondrial and peroxisomal β -oxidation of oleic acid (18:1 Δ9 ). Beyond its role in basal energy metabolism, it is a critical analytical standard and chemical probe utilized in the research of lipoxygenase (LOX)-dependent metabolism and mitochondrial enzyme deficiencies.
As a Senior Application Scientist, I have structured this technical guide to provide a deep mechanistic understanding of its biological synthesis, its role in lipidomics, and the validated experimental protocols required to isolate and quantify this transient intermediate.
Core Mechanistic Pathway: Biosynthesis via β -Oxidation
The biological synthesis of (2E,9Z)-octadecadienoyl-CoA does not occur via de novo fatty acid synthesis (which produces saturated or mono-unsaturated chains via desaturases). Instead, it is synthesized catabolically during the first step of oleic acid β -oxidation [1].
The Enzymatic Cascade
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Activation: Oleic acid is imported into the cell and activated by Acyl-CoA Synthetase (ACS) to form Oleoyl-CoA, consuming ATP.
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Mitochondrial Import: Oleoyl-CoA is shuttled across the inner mitochondrial membrane via the Carnitine Palmitoyltransferase (CPT1/CPT2) system.
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Dehydrogenation (The Synthesis Step): Within the mitochondrial matrix, Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and Long-Chain Acyl-CoA Dehydrogenase (LCAD) catalyze the rate-limiting dehydrogenation of Oleoyl-CoA.
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Mechanism: These flavoproteins abstract protons from the C2 (alpha) and C3 (beta) carbons of Oleoyl-CoA, transferring electrons to Flavin Adenine Dinucleotide (FAD).
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Stereochemistry: This reaction strictly inserts a trans double bond at the Δ2 position. Because the native oleic acid already possesses a cis double bond at Δ9 , the resulting molecule is (2E,9Z)-octadecadienoyl-CoA .
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Downstream Hydration: Under normal physiological conditions, this molecule is highly transient. It is rapidly hydrated by Enoyl-CoA Hydratase to form 3-hydroxy-9Z-octadecenoyl-CoA.
Causality Insight: The accumulation of (2E,9Z)-octadecadienoyl-CoA in tissue samples is not a baseline physiological state. Its presence indicates either a deliberate experimental blockade of Enoyl-CoA Hydratase or an inborn metabolic error (e.g., Mitochondrial Trifunctional Protein deficiency) causing a bottleneck in the β -oxidation spiral.
Fig 1: Biosynthetic pathway of (2E,9Z)-octadecadienoyl-CoA via mitochondrial β-oxidation.
Alternative Context: Lipoxygenase (LOX)-Dependent Metabolism
In addition to mitochondrial β -oxidation, (2E,9Z)-Octadeca-2,9-dienoic acid is heavily utilized as an analytical standard in plant biochemistry and mammalian lipidomics to study lipoxygenase (LOX)-mediated metabolism [2][4].
LOX enzymes catalyze the site-specific dioxygenation of PUFAs to form hydroperoxides. In germinating seeds (e.g., sunflower cotyledons), storage lipids are mobilized and oxidized by LOX before entering glyoxysomes for β -oxidation [2]. Researchers utilize (2E,9Z)-Octadeca-2,9-dienoic acid as a structural analog and substrate probe to map the enzymatic kinetics of these glyoxysomal and peroxisomal pathways, as its defined stereochemistry allows for precise tracking of double-bond isomerization during lipid breakdown.
Quantitative Data: Dehydrogenase Substrate Specificity
The synthesis of (2E,9Z)-octadecadienoyl-CoA is heavily dependent on the overlapping substrate specificities of VLCAD and LCAD. Knockout murine models demonstrate how the ablation of specific dehydrogenases impacts the metabolic flux of Oleoyl-CoA [1][3].
Table 1: Relative Enzymatic Dehydrogenation Activity toward Oleoyl-CoA in Murine Liver Mitochondria
| Genotype Model | Deficient Enzyme | Residual Oleoyl-CoA Dehydrogenase Activity (% of WT) | Primary Accumulated Acylcarnitine Species |
| Wild-Type (WT) | None | 100% | N/A (Normal Flux) |
| VLCAD (-/-) | Very Long-Chain ACAD | ~64% | C16:0, C18:1, C18:2 |
| LCAD (-/-) | Long-Chain ACAD | ~32% | C12:0, C14:0, C14:1 |
Data synthesized from Cox et al. (2001) [1]. The data highlights that while VLCAD is the primary enzyme for saturated very-long chains, LCAD possesses a higher affinity for unsaturated C18 species like Oleoyl-CoA.
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to verify extraction efficiency and enzymatic specificity.
Protocol 1: Isolation and LC-MS/MS Quantification of Acyl-CoAs
Because Acyl-CoAs are highly amphiphilic and prone to hydrolysis, standard lipid extraction (Folch) is insufficient. This protocol utilizes Solid Phase Extraction (SPE) to isolate the CoA thioesters [5].
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Tissue Homogenization: Homogenize 50 mg of snap-frozen tissue in 1 mL of 50% aqueous acetonitrile.
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Self-Validation Step: Spike the lysis buffer with 50 pmol of Heptadecanoyl-CoA (C17:0-CoA) as a non-endogenous internal standard.
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Protein Precipitation: Add 100 μ L of 10% Trichloroacetic acid (TCA). Vortex and centrifuge at 14,000 x g for 10 min at 4°C. Collect the supernatant.
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Solid Phase Extraction (SPE):
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Condition an Oasis HLB SPE cartridge with 1 mL Methanol, followed by 1 mL Milli-Q water.
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Load the supernatant. Wash with 1 mL of 5% Methanol to remove highly polar metabolites.
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Elute the Acyl-CoAs with 1 mL of 80% Methanol containing 10 mM Ammonium Acetate.
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LC-MS/MS Analysis: Inject 10 μ L onto a C18 reverse-phase column.
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Mobile Phase A: 10 mM Ammonium Acetate in water.
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Mobile Phase B: Acetonitrile.
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MRM Transitions: Monitor Oleoyl-CoA ( m/z 1032.2 → 526.3) and (2E,9Z)-octadecadienoyl-CoA ( m/z 1030.2 → 523.3) [5].
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Validation Check: The system is validated if the recovery rate of the C17:0-CoA internal standard exceeds 85%. A blank matrix must yield zero signal at the 1030.2 m/z transition, confirming no column carryover.
Fig 2: Experimental workflow for the isolation and LC-MS/MS quantification of acyl-CoAs.
Protocol 2: In vitro VLCAD/LCAD Enzymatic Activity Assay
To measure the specific rate of (2E,9Z)-octadecadienoyl-CoA synthesis.
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Reaction Mixture: Prepare a buffer containing 100 mM Tris-HCl (pH 8.0), 1 mM EDTA, and 200 μ M Electron Transfer Flavoprotein (ETF).
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Substrate Addition: Add 50 μ M of Oleoyl-CoA.
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Initiation: Add 10 μ g of purified mitochondrial extract (or recombinant VLCAD/LCAD).
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Fluorometric Monitoring: Monitor the reduction of ETF fluorometrically (Excitation: 340 nm, Emission: 490 nm) at 30°C. The decrease in fluorescence directly correlates to the dehydrogenation of Oleoyl-CoA to (2E,9Z)-octadecadienoyl-CoA.
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Validation Check: The assay is self-validating through a control well containing methylenecyclopropylacetyl-CoA (MCPA-CoA) , a potent ACAD inhibitor. The fluorescence decrease must halt completely in the presence of MCPA-CoA, proving the signal is strictly driven by ACAD-mediated dehydrogenation and not background oxidation.
References
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Cox, K. B., et al. "Gestational, pathologic and biochemical differences between very long-chain acyl-CoA dehydrogenase deficiency and long-chain acyl-CoA dehydrogenase deficiency in the mouse." Human Molecular Genetics, 10(19), 2069-2077 (2001). URL:[Link]
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Gerhardt, B., et al. "Lipoxygenase-mediated metabolism of storage lipids in germinating sunflower cotyledons and beta-oxidation of (9Z,11E,13S)-13-hydroxy-octadeca-9,11-dienoic acid by the cotyledonary glyoxysomes." Planta, 220(6), 919-930 (2005). URL:[Link]
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Zhang, D., et al. "Mitochondrial dysfunction due to long-chain Acyl-CoA dehydrogenase deficiency causes hepatic steatosis and hepatic insulin resistance." PNAS, 104(43), 17075-17080 (2007). URL:[Link]
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van Vlies, N., et al. "Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice." Journal of Lipid Research, 48(7), 1555-1562 (2007). URL:[Link]
